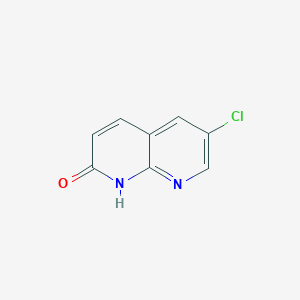

6-Chloro-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRHKRVRGDEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563219 | |

| Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127446-42-8 | |

| Record name | 6-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 6-Chloro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

Direct experimental values for the physical properties of 6-Chloro-1,8-naphthyridin-2(1H)-one are not currently published. However, data for the parent compound, 1,8-naphthyridin-2(1H)-one, and a regioisomer, 6-Chloro-1,7-naphthyridin-2(1H)-one, can serve as useful reference points.

Comparative Physical Properties of Related Naphthyridinones

| Property | 1,8-Naphthyridin-2(1H)-one | 6-Chloro-1,7-naphthyridin-2(1H)-one |

| Molecular Formula | C₈H₆N₂O | C₈H₅ClN₂O |

| Molecular Weight | 146.15 g/mol | 180.59 g/mol |

| Melting Point | 197-199 °C | 304-306 °C |

| Boiling Point | 391.8 °C at 760 mmHg | 425.9±45.0 °C (Predicted) |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Physical Form | Solid | Not specified |

| Purity | 98% | ≥95%[1] |

| Storage Temperature | Room temperature | Not specified |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols that can be employed to determine the physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Capillary Method:

-

A small, dry sample of the compound is packed into a capillary tube.[2]

-

The capillary tube is placed in a melting point apparatus.[2][3]

-

The sample is heated at a controlled rate.[4]

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[4] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Shake-Flask Method:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting mixture is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound.

Potentiometric Titration:

-

A solution of the compound with a known concentration is prepared.

-

A calibrated pH electrode is immersed in the solution.[6]

-

A standardized solution of a strong acid or base is incrementally added to the sample solution.[6]

-

The pH of the solution is recorded after each addition of the titrant.[6]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the inflection point of the titration curve.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the key physical properties of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to 6-Chloro-1,8-naphthyridin-2(1H)-one: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 6-Chloro-1,8-naphthyridin-2(1H)-one. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery, with a focus on presenting precise data and detailed experimental context.

Chemical Structure and Properties

This compound is a heterocyclic organic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. The presence of a chlorine atom and a lactam functional group at specific positions on this scaffold significantly influences its physicochemical and biological properties.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClN₂O | [Commercial Supplier Data] |

| Molecular Weight | 180.59 g/mol | [Commercial Supplier Data] |

| CAS Number | 127446-42-8 | [Commercial Supplier Data] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Structural Visualization

The chemical structure of this compound is depicted below, illustrating the arrangement of atoms and the numbering of the naphthyridine ring system.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and widely used method for the synthesis of related 2-chloro-1,8-naphthyridine derivatives is the Vilsmeier-Haack reaction.[1][2] This reaction typically involves the cyclization of an N-(pyridin-2-yl)acetamide precursor.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

A potential synthetic route to this compound could start from 2-amino-6-chloropyridine. The proposed workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Vilsmeier-Haack Cyclization)

The following is a representative, generalized protocol for the synthesis of a 2-chloro-1,8-naphthyridine derivative, which could be adapted for the synthesis of the title compound.

Materials:

-

N-(6-chloropyridin-2-yl)acetamide (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add N-(6-chloropyridin-2-yl)acetamide portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to a temperature typically ranging from 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The crude product, which may precipitate out of the solution, is collected by vacuum filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the region of 7.0-9.0 ppm. A broad singlet for the N-H proton of the lactam, typically downfield. |

| ¹³C NMR | Signals for eight distinct carbon atoms. The carbonyl carbon of the lactam would appear significantly downfield (around 160-170 ppm). Aromatic carbons would be in the 110-150 ppm range. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 180.59 g/mol , with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Biological Activity and Potential Signaling Pathways

The 1,8-naphthyridine scaffold is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[4][5]

Antimicrobial Activity

Many 1,8-naphthyridine derivatives are known for their potent antibacterial effects.[4] A primary mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication.[6] This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The presence and position of substituents, such as a chlorine atom, on the naphthyridine ring can significantly modulate this activity.

Caption: Potential mechanism of antibacterial action for chloro-substituted 1,8-naphthyridin-2(1H)-ones.

Central Nervous System Activity

Certain derivatives of the 1,8-naphthyridine core have been investigated for their effects on the central nervous system. For instance, pagoclone, which contains a 7-chloro-1,8-naphthyridin-2-yl moiety, is a partial agonist of the GABA-A receptor and has been studied for its anxiolytic properties.[7][8] This suggests that chloro-substituted 1,8-naphthyridinones could potentially interact with neurotransmitter receptors in the brain.

Conclusion

This compound is a molecule of significant interest within the field of medicinal chemistry due to its privileged 1,8-naphthyridine core. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other biologically active naphthyridines suggests potential for further investigation, particularly in the areas of antimicrobial and central nervous system drug discovery. The synthetic accessibility via established methods like the Vilsmeier-Haack reaction provides a solid foundation for the future synthesis and evaluation of this and related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-1,8-Naphthyridin-2-One(127446-42-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Spectroscopic and Synthetic Profile of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 6-Chloro-1,8-naphthyridin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Notably, the structurally related compound Pagoclone, which features a substituted 7-chloro-1,8-naphthyridine moiety, is a partial agonist of the GABA-A receptor, suggesting potential neurological activity for derivatives of this scaffold. This guide summarizes the available spectroscopic data for the title compound, outlines a detailed experimental protocol for its synthesis, and presents relevant biochemical pathways.

Spectroscopic Data

While direct access to the full spectra is not publicly available, comprehensive spectroscopic data for this compound (CAS No. 127446-42-8) is reported to be available from ChemicalBook.[1][2] The following tables summarize the expected spectroscopic characteristics based on the structure of the molecule. These tables are intended to be populated with experimental data.

¹H NMR Data (Placeholder)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Value | e.g., d | e.g., 8.0 | Aromatic-H |

| Value | e.g., d | e.g., 8.0 | Aromatic-H |

| Value | e.g., s | Aromatic-H | |

| Value | e.g., d | e.g., 2.0 | Aromatic-H |

| Value | e.g., br s | N-H |

¹³C NMR Data (Placeholder)

| Chemical Shift (ppm) | Assignment |

| Value | C=O |

| Value | Aromatic C-Cl |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic Quaternary C |

| Value | Aromatic Quaternary C |

Mass Spectrometry Data (Placeholder)

| m/z | Interpretation |

| Value | [M]+ |

| Value | [M+2]+ (Chlorine Isotope) |

| Value | Fragment |

Infrared Spectroscopy Data (Placeholder)

| Wavenumber (cm⁻¹) | Interpretation |

| Value | N-H stretch |

| Value | C=O stretch |

| Value | C=C stretch (aromatic) |

| Value | C-Cl stretch |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedländer annulation.[3][4][5][6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Proposed Synthesis of this compound

This protocol describes a potential synthesis starting from 2-amino-5-chloronicotinaldehyde and ethyl acetoacetate.

Materials:

-

2-amino-5-chloronicotinaldehyde

-

Ethyl acetoacetate

-

Piperidine (or other basic catalyst)

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloronicotinaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Friedländer synthesis.

Caption: Proposed Friedländer Synthesis Workflow.

Potential Signaling Pathway: GABA-A Receptor Modulation

Given the structural similarity to Pagoclone, a known GABA-A receptor partial agonist, it is plausible that this compound could interact with the GABAergic system.[8][9][10][11][12] The following diagram illustrates the general signaling pathway of a GABA-A receptor.

Caption: GABA-A Receptor Signaling Cascade.

References

- 1. 1,8-Naphthyridin-2(1H)-one, 6-chloro-|CAS 127446-42-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. CAS [chemicalbook.com]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

In-depth Technical Guide: Spectroscopic and Analytical Protocols for 6-Chloro-1,8-naphthyridin-2(1H)-one

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-1,8-naphthyridin-2(1H)-one. Due to the limited availability of public data for this specific compound, this guide utilizes spectral data from a closely related analogue, 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide, to provide an illustrative reference for spectral interpretation.[1] Furthermore, this guide outlines detailed experimental protocols and logical workflows to aid in the structural elucidation and characterization of this class of compounds.

Molecular Structure and NMR Data

The structural integrity and purity of this compound are critical for its application in research and development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure.

¹H NMR Data

The ¹H NMR spectrum provides detailed information regarding the electronic environment and connectivity of protons within the molecule. Table 1 summarizes the ¹H NMR data for the analogous compound, 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide, recorded in DMSO-d₆ at 400 MHz.[1]

Table 1: ¹H NMR Data of 4-chloro-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

|---|---|---|---|---|

| 11.88 | bs | - | 1H | NH (amide) |

| 10.62 | s | - | 1H | 1-NH (naphthyridinone) |

| 8.04 | d | 8 | 1H | Ar-H |

| 7.92 | d | 8 | 1H | Ar-H |

| 7.85 | d | 8 | 1H | Ar-H |

| 6.43 | d | 8 | 1H | Ar-H |

| 3.68 | t | - | 2H | -CH₂-Cl |

| 2.62 | t | - | 2H | -C(O)-CH₂- |

| 2.03 | m | - | 2H | -CH₂- |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, bs = broad singlet, Ar = Aromatic

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on the structure of this compound and data from related heterocyclic systems, the anticipated chemical shift regions for the carbon atoms are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160 – 165 | C2 (C=O) |

| 150 – 155 | C8a |

| 145 – 150 | C7 |

| 138 – 142 | C4a |

| 130 – 135 | C5 |

| 120 – 125 | C4 |

| 115 – 120 | C6 |

| 110 – 115 | C3 |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is often suitable for this class of compounds.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle warming or sonication may be applied to aid dissolution.

-

Filtration and Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general acquisition parameters for a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard 30° pulse.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled 30° pulse with NOE.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥ 1024 (to achieve adequate signal-to-noise).

-

Workflow and Data Interpretation

A systematic workflow is crucial for the efficient and accurate structural elucidation of the target compound.

Diagram 1. General workflow for NMR-based structural characterization.

Interpretation of Spectra:

-

¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift indicates the electronic environment, integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.

-

¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbons. The chemical shift is indicative of the carbon type (e.g., C=O, aromatic C-Cl, aromatic C-H).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) ¹H-¹³C correlations, which is key to connecting different fragments of the molecule.

-

Logical Relationships in Spectroscopic Analysis

The interplay between different NMR experiments is fundamental to piecing together the molecular structure.

Diagram 2. Interconnectivity of NMR experiments for structural elucidation.

References

Unveiling the Potential Mechanisms of Action of 6-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 6-chloro-1,8-naphthyridin-2(1H)-one. This technical guide, therefore, explores its potential mechanisms of action based on the established biological activities of structurally related 1,8-naphthyridin-2(1H)-one derivatives and the broader naphthyridinone class of compounds. The experimental protocols and data presented are for analogous compounds and are intended to serve as a strategic blueprint for the investigation of this compound.

The 1,8-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Derivatives of 1,8-naphthyridin-2(1H)-one have demonstrated a variety of pharmacological effects, suggesting that this compound may operate through one or more of the following mechanisms: Phosphodiesterase (PDE) Inhibition, GABAA Receptor Modulation, or Topoisomerase Inhibition. This guide provides an in-depth exploration of these potential pathways.

Potential Mechanism 1: Phosphodiesterase (PDE) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE4).[2] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4, in particular, is a key regulator of cAMP levels in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses inflammatory responses.

Signaling Pathway

Caption: PDE4 Inhibition Signaling Pathway.

Quantitative Data for Analogous Compounds

While no specific data exists for this compound, the following table summarizes the PDE4 inhibitory activity of related naphthyridine derivatives.

| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (µM) | Reference |

| 1,7-Naphthyridine | 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | PDE4 | Biochemical | Not specified, but optimized for potency | [3] |

| 5-Azaindazole (structurally related) | ZL40 | PDE4 | Biochemical | 0.0374 | [4] |

Experimental Protocol: Cell-Based PDE4 Inhibition Assay

This protocol describes a general method for assessing the PDE4 inhibitory activity of a test compound like this compound in a cell-based assay.[5]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

HEK293 cells are seeded into a 384-well plate and incubated for 24 hours.

-

The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with the various concentrations of the test compound or a known PDE4 inhibitor (e.g., Rolipram) as a positive control for 30 minutes.

-

Forskolin (an adenylate cyclase activator) is added to all wells to stimulate cAMP production, and the cells are incubated for a further 60 minutes.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit). The signal is inversely proportional to the cAMP concentration.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the PDE4 activity, is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Caption: Workflow for a Cell-Based PDE4 Inhibition Assay.

Potential Mechanism 2: GABAA Receptor Modulation

Pagoclone, a compound featuring a 7-chloro-1,8-naphthyridin-2-yl moiety, acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[6][7][8] This suggests that this compound could also modulate GABAA receptor activity. GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors enhances the effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability, which manifests as anxiolytic, sedative, and anticonvulsant effects.

Signaling Pathway

Caption: GABAA Receptor Modulation Signaling Pathway.

Quantitative Data for Analogous Compounds

The following table presents binding affinity data for Pagoclone, a structurally related GABAA receptor modulator.

| Compound | Target Subunits | Assay Type | Ki (nM) | Reference |

| Pagoclone | GABAA (α1, α2, α3, α5) | Radioligand Binding | 0.7 - 9.1 | [7] |

Experimental Protocol: GABAA Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.[9]

-

Membrane Preparation: Rat whole brain cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA. The final pellet, containing the membrane fraction rich in GABAA receptors, is resuspended in buffer.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted.

-

Binding Assay:

-

The assay is performed in tubes containing the prepared brain membranes, a radioligand specific for the benzodiazepine site (e.g., [3H]-Flunitrazepam), and either buffer, the test compound at various concentrations, or a saturating concentration of a known non-radiolabeled ligand (e.g., Clonazepam) to determine non-specific binding.

-

The mixture is incubated at 0-4°C for 60 minutes to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a GABAA Receptor Radioligand Binding Assay.

Potential Mechanism 3: Topoisomerase Inhibition

The 1,8-naphthyridine scaffold is a core component of several antibacterial agents that function by inhibiting DNA gyrase and topoisomerase IV, bacterial enzymes analogous to human topoisomerase II. Additionally, some naphthyridinone derivatives have shown anticancer activity, which can be mediated through the inhibition of human topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Their inhibition leads to DNA damage and ultimately triggers cell death.

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 6-Chloro-1,8-naphthyridin-2(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. Among its numerous analogs, derivatives of 6-Chloro-1,8-naphthyridin-2(1H)-one are emerging as a focal point for research, particularly in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives of this core structure, detailing their synthesis, biological activities, and structure-activity relationships to empower further research and development in this promising area.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences, often commencing with substituted pyridines. A common approach is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides, which can be substituted to introduce the desired chloro group at the 6-position. Further modifications can then be made to the naphthyridine core.

A general synthetic workflow is outlined below:

Caption: General Synthetic Workflow for this compound Derivatives.

Key Experimental Protocol: Vilsmeier-Haack Cyclization

A frequently employed method for constructing the 1,8-naphthyridine ring system is the Vilsmeier-Haack reaction.

-

Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction with Acylamide: The corresponding N-(5-chloropyridin-2-yl)acetamide is then added portion-wise to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated, typically at reflux, for several hours to facilitate the cyclization and formation of the bicyclic naphthyridine ring.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate. This intermediate can then undergo further transformations to yield the final this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 1,8-naphthyridine core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific data for this compound derivatives is still emerging, the broader class of 1,8-naphthyridin-2(1H)-ones has been investigated for various therapeutic applications.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have shown potent activity.[3][4]

It is noteworthy that in a comparative study, 1,8-naphthyridin-2(1H)-ones were found to be significantly less potent—by at least a thousand-fold—as inhibitors of the protein tyrosine kinase c-Src when compared to their isomeric 1,6-naphthyridin-2(1H)-ones.[3] This suggests that the nitrogen placement within the naphthyridine core is a critical determinant of activity against this particular kinase.

The proposed binding model for the more active 1,6-naphthyridin-2(1H)-one scaffold with c-Src involves a bidentate hydrogen bond interaction between the 3-aza and 2-NH atoms of the naphthyridine ring and the Met341 residue of the enzyme. The lack of a nitrogen atom at the 3-position in the 1,8-naphthyridine isomer likely disrupts this key interaction, leading to a substantial loss of inhibitory activity.

Caption: Putative c-Src Binding of 1,6-Naphthyridin-2(1H)-one.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being a notable early example.[5] Research has continued in this area, with newer derivatives showing promise against a range of bacterial and fungal pathogens. While specific studies on this compound derivatives are limited, the antibacterial potential of this class of compounds warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[6] For anticancer activity, substitutions at the C3 position with carboxamide moieties, particularly those bearing halogen atoms, have been shown to be beneficial.[4]

As highlighted in the context of c-Src inhibition, the arrangement of nitrogen atoms within the bicyclic system plays a crucial role in target engagement. The dramatic difference in potency between 1,6- and 1,8-naphthyridin-2(1H)-one isomers underscores the importance of scaffold selection in drug design.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxicity of selected halogenated 1,8-naphthyridine-3-carboxamide derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of the this compound core but represent closely related structures.

| Compound ID | R Group at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 47 | Halogen substituted carboxamide | MIAPaCa (Pancreatic) | 0.41 | [3] |

| K-562 (Leukemia) | 0.77 | [3] | ||

| 36 | Halogen substituted carboxamide | PA-1 (Ovarian) | 1.19 | [3] |

| 29 | Unsubstituted C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [3] |

| SW620 (Colon) | 1.4 | [3] |

Future Directions

The exploration of this compound derivatives is an active area of research with significant therapeutic potential. Future efforts should focus on:

-

Diverse Library Synthesis: The generation of a broader range of derivatives with substitutions at various positions of the naphthyridine ring to build a comprehensive structure-activity relationship profile.

-

Expanded Biological Screening: Evaluation of these novel compounds against a wider panel of cancer cell lines, bacterial and fungal strains, and other relevant biological targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the most potent derivatives exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By systematically investigating the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 127446-42-8 | Benchchem [benchchem.com]

The Therapeutic Potential of the 6-Chloro-1,8-naphthyridin-2(1H)-one Scaffold: A Focus on GABAA Receptor Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 6-chloro-1,8-naphthyridin-2(1H)-one core structure is a key pharmacophore, a foundational element in the design of various biologically active compounds. While research into the direct therapeutic applications of this core is limited, its significance is highlighted by its incorporation into derivatives with notable pharmacological profiles. This guide delves into the potential therapeutic targets of the this compound scaffold, with a primary focus on its most well-characterized derivative, Pagoclone, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor.

Primary Therapeutic Target: The GABAA Receptor

The most extensively documented therapeutic target for derivatives of this compound is the GABAA receptor, an ionotropic receptor and a key player in inhibitory neurotransmission within the central nervous system. The derivative Pagoclone, an anxiolytic agent, exemplifies the therapeutic potential of this scaffold through its interaction with the benzodiazepine binding site of GABAA receptors.[1]

Mechanism of Action at the GABAA Receptor

Pagoclone acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[1] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic and other central nervous system effects.

What distinguishes Pagoclone is its subtype selectivity. It exhibits a preference for GABAA receptors containing α2 and α3 subunits over those with the α1 subunit.[2] This selectivity is crucial as the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties. This profile allows for the separation of desired anxiolytic effects from unwanted sedation.

Figure 1: GABAA Receptor Signaling Pathway.

Quantitative Data: Binding Affinity of Pagoclone

The affinity of Pagoclone for various GABAA receptor subtypes has been quantified, demonstrating its high-affinity binding.

| Compound | Receptor Subtype | Binding Affinity (nM) | Reference |

| Pagoclone | GABAA containing α1, α2, α3, or α5 subunits | 0.7 - 9.1 | [1] |

Broader Biological Activities of the 1,8-Naphthyridine Scaffold

While specific data for the this compound core is not extensively available, the broader class of 1,8-naphthyridine derivatives has been shown to possess a wide range of biological activities, suggesting diverse potential therapeutic targets.[3] These activities include:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal pathogens.[4]

-

Antiviral: Demonstrating potential in combating viral infections.[3]

-

Anticancer: Showing promise in inhibiting the growth of cancer cells.[3]

-

Anti-inflammatory: Possessing properties that can reduce inflammation.[3]

-

Neurological Disorders: Indicating potential applications in conditions such as Alzheimer's disease and depression.[3]

Specific molecular targets that have been identified for some 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR) and various protein kinases, highlighting the scaffold's versatility in drug design.[3]

Figure 2: Diverse Potential Therapeutic Areas of the 1,8-Naphthyridine Scaffold.

Experimental Protocols: Investigating GABAA Receptor Modulation

The following outlines a generalized experimental workflow for characterizing the interaction of a compound like Pagoclone with the GABAA receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound to the benzodiazepine site of the GABAA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat or mouse brain tissue, or use cell lines expressing specific recombinant GABAA receptor subtypes.

-

Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

Objective: To functionally characterize the effect of the test compound on GABAA receptor activity.

Methodology:

-

Oocyte Expression: Inject cRNA encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Voltage Clamp: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Apply GABA to the oocyte to elicit a current response, followed by co-application of GABA and the test compound.

-

Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound to determine its functional activity (agonist, antagonist, or modulator).

Figure 3: Experimental Workflow for GABAA Receptor Modulator Characterization.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutics. The detailed investigation of its derivative, Pagoclone, has firmly established the GABAA receptor as a key therapeutic target for this chemical class, particularly for the treatment of anxiety disorders. The broad spectrum of biological activities associated with the wider 1,8-naphthyridine family suggests that with further derivatization and investigation, this core structure holds the potential to yield compounds that modulate a variety of other significant therapeutic targets. Future research should focus on exploring these possibilities to unlock the full therapeutic potential of this privileged scaffold.

References

A Technical Guide to the Solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While experimental solubility data is sparse, predicted physicochemical properties can offer initial insights into the potential solubility of 6-Chloro-1,8-naphthyridin-2(1H)-one. These properties suggest that the compound is likely to exhibit moderate lipophilicity.

| Property | Predicted Value | Source |

| Molecular Weight | 180.59 g/mol | [1] |

| XLogP3 | 1.5765 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Polar Surface Area (PSA) | 45.75 Ų | [1] |

Note: These are computationally predicted values and should be confirmed by experimental data. The predicted XLogP3 value of 1.5765 suggests that the compound will have some solubility in both polar and non-polar organic solvents. The presence of a hydrogen bond donor and two acceptors indicates the potential for interactions with protic and aprotic polar solvents.

Anecdotal evidence for a related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, suggests low solubility in DMSO-d6 and toluene-d8, which may indicate that this compound could also have limited solubility in some common organic solvents[2].

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the selected solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram

References

The 1,8-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have allowed for the development of a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the 1,8-naphthyridine scaffold, focusing on its applications in oncology, infectious diseases, and other therapeutic areas. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.

Diverse Biological Activities of 1,8-Naphthyridine Derivatives

The unique structural features of the 1,8-naphthyridine ring system enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These activities have been extensively reviewed and continue to be an active area of research.[1][2][3][4][5][6] The primary therapeutic applications of 1,8-naphthyridine derivatives include:

-

Anticancer Activity: Derivatives of 1,8-naphthyridine have demonstrated significant potential in oncology.[7][8][9][10] Their mechanisms of action are varied and often involve the inhibition of crucial cellular processes in cancer cells, such as DNA replication and cell signaling.

-

Antimicrobial Activity: The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents.[11][12][13] Some derivatives have also shown promise as antiviral and antitubercular agents.[2][14]

-

Anti-inflammatory and Analgesic Effects: Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[1][2]

-

Neurological Applications: The scaffold has been explored for its potential in treating neurological disorders, including Alzheimer's disease, depression, and multiple sclerosis.[1][4]

Quantitative Analysis of Biological Activity

The potency of 1,8-naphthyridine derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzymatic assays and cytotoxic studies, or the minimum inhibitory concentration (MIC) for antimicrobial assessments. The following tables summarize key quantitative data for representative 1,8-naphthyridine derivatives across various biological targets.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [10] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [10] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [10] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [7] |

| Compound 29 | SW620 (Colon) | 1.4 | [7] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [9] |

| Compound 17 | KB (Oral) | 3.7 | [9] |

| Compound 22 | SW-620 (Colon) | 3.0 | [9] |

Table 2: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-TNB in combination with Lomefloxacin | E. coli 06 | 3.2 (from 16) | [11] |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [14] |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [14] |

| Glycosylated derivative 16b | P. aeruginosa | 0.0199 ± 0.0445 mM | [15] |

Key Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various molecular targets. Some of the well-characterized mechanisms of action are detailed below.

Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[16][17][18] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[8][19] The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to apoptosis of cancer cells.

DNA Topoisomerase Inhibition and G-Quadruplex Stabilization

Certain 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[11] Topoisomerases are enzymes that are essential for resolving topological challenges in DNA during replication, transcription, and repair. By inhibiting these enzymes, 1,8-naphthyridine compounds can induce DNA damage and trigger programmed cell death in rapidly dividing cancer cells.

Another intriguing mechanism of action for some 1,8-naphthyridine derivatives is the stabilization of G-quadruplex DNA structures.[20][21][22][23][24] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, providing a novel strategy for cancer therapy.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of 1,8-naphthyridine derivatives, this section outlines the methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Detailed Steps:

-

Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of the 1,8-Naphthyridine Scaffold

The synthesis of the 1,8-naphthyridine core can be achieved through various synthetic strategies. A common and versatile method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Other synthetic routes include the Gould-Jacobs reaction, the Combes quinoline synthesis adapted for naphthyridines, and various multi-component reactions.[15][25] The choice of synthetic strategy often depends on the desired substitution pattern on the 1,8-naphthyridine ring.

Future Perspectives

The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making it a key platform for the development of novel therapeutics. Future research will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action and the application of 1,8-naphthyridines to a wider range of diseases will undoubtedly continue to drive innovation in the field of drug discovery.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatil...: Ingenta Connect [ingentaconnect.com]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. figshare.com [figshare.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,8-Naphthyridine synthesis [organic-chemistry.org]

In Silico Modeling of 6-Chloro-1,8-naphthyridin-2(1H)-one Binding: A Technical Guide

Disclaimer: Direct experimental and in silico studies on 6-chloro-1,8-naphthyridin-2(1H)-one are not extensively available in the public domain. This technical guide, therefore, presents a comprehensive and plausible framework for its in silico analysis based on established methodologies and studies of structurally related compounds, such as other 1,8-naphthyridine derivatives. The quantitative data and specific biological targets are illustrative and intended to guide researchers in their investigations.

Introduction

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The subject of this guide, this compound, is a derivative with potential for diverse pharmacological activities. In silico modeling offers a powerful, resource-efficient approach to investigate its binding characteristics, predict potential biological targets, and guide further drug development efforts.[2][3][4] This document provides an in-depth technical overview of the methodologies and workflows for the computational analysis of this compound.

Based on the activity of structurally similar compounds, a plausible biological target for this compound is the Gamma-aminobutyric acid type A (GABA-A) receptor. For instance, the anxiolytic agent Pagoclone, which features a chloro-naphthyridine core, is known to bind to the benzodiazepine site of GABA-A receptors.[5][6] Therefore, this guide will use the GABA-A receptor as a representative target for the described in silico modeling workflows.

Data Presentation

Table 1: Illustrative Molecular Docking Results of this compound with the GABA-A Receptor (α1β2γ2)

| Parameter | Value | Unit |

| Binding Affinity | -8.2 | kcal/mol |

| RMSD of Docked Pose | 1.5 | Å |

| Interacting Residues | Tyr159, Phe99, Tyr209, Thr206 | - |

| Hydrogen Bonds | 1 (with Tyr159) | - |

| Pi-Pi Stacking | 1 (with Phe99) | - |

Table 2: Exemplary Pharmacophore Model Features for GABA-A Receptor Ligands

| Feature Type | Number of Features |

| Hydrogen Bond Acceptor | 2 |

| Hydrogen Bond Donor | 1 |

| Aromatic Ring | 2 |

| Hydrophobic Group | 1 |

Table 3: Summary of a 100 ns Molecular Dynamics Simulation of the Ligand-Protein Complex

| Parameter | Average Value | Standard Deviation | Unit |

| RMSD of Protein Backbone | 2.1 | 0.3 | Å |

| RMSD of Ligand | 1.8 | 0.4 | Å |

| Radius of Gyration | 22.5 | 0.2 | Å |

| Solvent Accessible Surface Area | 15000 | 500 | Ų |

| Number of Hydrogen Bonds (Ligand-Protein) | 1.5 | 0.8 | - |

Experimental Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8][9][10]

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein (e.g., GABA-A receptor, PDB ID: 6HUP) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Perform energy minimization of the receptor structure to relieve any steric clashes.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

-

-

Docking Simulation:

-

Run the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm).[11]

-

The software will generate a set of possible binding poses for the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the docked poses based on their binding affinity scores and clustering.

-

Visualize the best-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.[7]

-

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.[12][13]

-

Ligand-Based Pharmacophore Modeling (if multiple active ligands are known):

-

Collect a set of known active ligands for the target receptor.

-

Generate conformations for each ligand.

-

Align the ligands and identify common chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Generate a pharmacophore model that represents the spatial arrangement of these common features.

-

-

Structure-Based Pharmacophore Modeling:

-

Use the 3D structure of the ligand-receptor complex (obtained from docking or experimental methods).

-

Identify the key interaction points between the ligand and the receptor.

-

Abstract these interaction points into pharmacophoric features.

-

Generate a pharmacophore model based on the arrangement of these features in 3D space.

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.[14]

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[15][16][17][18][19]

-

System Preparation:

-

Start with the best-docked pose of the this compound-GABA-A receptor complex.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the MD simulation for a desired length of time (e.g., 100 ns), saving the coordinates of the system at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration, and Solvent Accessible Surface Area (SASA).

-

Analyze the stability of the ligand-protein interactions, such as hydrogen bonds, over the course of the simulation.

-

Mandatory Visualizations

Caption: A generalized workflow for in silico drug design.

Caption: Step-by-step workflow for molecular docking.

Caption: Workflow for molecular dynamics simulation.

Caption: A hypothetical signaling pathway involving GABA-A receptor modulation.

References

- 1. This compound | 127446-42-8 | Benchchem [benchchem.com]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Pagoclone - Wikipedia [en.wikipedia.org]

- 6. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biotechworldindia.in [biotechworldindia.in]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. compchems.com [compchems.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for the Synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 6-Chloro-1,8-naphthyridin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the condensation of 2-amino-5-chloropyridine with diethyl malonate.

Data Presentation

The following table summarizes the key reactants and reagents for the synthesis of this compound.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Role |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.0 | Starting Material |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.1 | Reagent |

| Sodium | Na | 22.99 | 1.1 | Reagent |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent | Solvent |

| Acetic Acid | CH₃COOH | 60.05 | - | pH Adjustment |

| Water | H₂O | 18.02 | - | Solvent/Wash |

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-chloropyridine and diethyl malonate.

Step 1: Preparation of Sodium Ethoxide Solution

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere. The amount of ethanol should be sufficient to fully dissolve the sodium and the subsequent reactants.

Step 2: Reaction Condensation

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents).

-

Following the addition of diethyl malonate, add 2-amino-5-chloropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution with acetic acid to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the purified product under vacuum to yield this compound as a solid.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

One-Pot Synthesis of 1,8-Naphthyridine Derivatives: Application Notes and Protocols

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The development of efficient and environmentally friendly synthetic methods for these derivatives is a key focus in medicinal chemistry and drug development. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity.[2] This document provides detailed application notes and protocols for selected one-pot syntheses of 1,8-naphthyridine derivatives.

Application Notes

This section outlines various one-pot methodologies for the synthesis of 1,8-naphthyridine derivatives, highlighting their key features and applicability. These protocols are designed for researchers and scientists in the field of organic synthesis and drug discovery.

Method 1: N-Bromosulfonamide-Catalyzed Three-Component Synthesis

This method details a facile, single-step synthesis of substituted 1,8-naphthyridine derivatives via a three-component condensation reaction.[1][3][4] The reaction proceeds at room temperature under mild conditions, employing N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as reusable and environmentally friendly catalysts.[1] This approach is notable for its good to high yields, simple work-up procedure, and the diverse range of applicable substrates, including various substituted 2-aminopyridines, aromatic aldehydes, and active methylene compounds like malononitrile or methyl/ethyl cyanoacetate.[1]

Method 2: Greener Friedländer Condensation in Water

A sustainable approach to 1,8-naphthyridine synthesis is the Friedländer condensation of 2-aminonicotinaldehyde with active methylene carbonyl compounds.[5][6] This protocol utilizes the metal-free ionic liquid choline hydroxide as a catalyst and water as the solvent, aligning with the principles of green chemistry.[5] The reaction conditions are mild, and the methodology allows for the synthesis of a variety of substituted 1,8-naphthyridines with excellent yields.[5] A key advantage of this process is the straightforward separation of the catalyst and product without the need for chromatographic purification.[5]

Method 3: Bismuth(III) Chloride-Catalyzed Synthesis of Benzo[b]1,8-naphthyridines

This protocol describes an efficient one-pot, three-component synthesis of benzo[b]1,8-naphthyridines at room temperature.[7] The reaction utilizes bismuth(III) chloride as an environmentally benign and effective catalyst for the condensation of 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile, affording high yields of the desired products.[7]